Aluminiumhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

AlH3 |

|---|---|

Molecular Weight |

30.005 g/mol |

IUPAC Name |

aluminum;hydride |

InChI |

InChI=1S/Al.3H/q+3;3*-1 |

InChI Key |

TZHVDRMMYKWKGZ-UHFFFAOYSA-N |

Canonical SMILES |

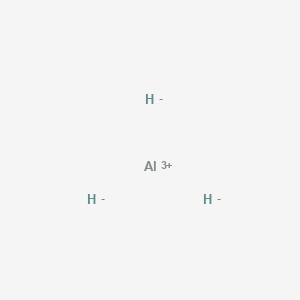

[H-].[H-].[H-].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Aluminium Hydride Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of the various polymorphs of aluminium hydride (alane, AlH₃), a material of significant interest for hydrogen storage and as an energetic material. The distinct crystalline forms of alane, each with unique properties, necessitate precise control over their synthesis and thorough characterization.

Introduction to Aluminium Hydride Polymorphs

Aluminium hydride, or alane, is a simple binary hydride with a high gravimetric and volumetric hydrogen density of 10.1 wt% and 148 g/L, respectively.[1] It exists in at least seven different polymorphic forms: α, α', β, γ, δ, ε, and ζ.[1][2] The α-polymorph is the most thermally stable, making it the most studied and desirable for many applications.[1][3] The less stable polymorphs, such as β and γ, tend to convert to the α-phase upon heating before decomposing into aluminum and hydrogen gas.[4][5][6] Understanding the synthesis and characterization of these polymorphs is crucial for harnessing their potential.

Synthesis of Aluminium Hydride Polymorphs

The most common method for synthesizing alane polymorphs is through an organometallic route, which involves the reaction of a metal aluminum hydride with aluminum chloride in an ether solvent, followed by a carefully controlled desolvation process.[4][5] Mechanochemical synthesis offers a solvent-free alternative.[7][8]

General Organometallic Synthesis Workflow

The foundational reaction for the organometallic synthesis of alane is the reaction between lithium aluminium hydride (LiAlH₄) and aluminium trichloride (B1173362) (AlCl₃) in diethyl ether.[9][10] This process forms a solvated alane-etherate complex (AlH₃·nEt₂O) and a lithium chloride precipitate. The subsequent desolvation of the etherate is the critical step that determines which polymorph is formed.[11]

Caption: General workflow for the organometallic synthesis of alane polymorphs.

Experimental Protocols

Synthesis of α-AlH₃ (Alpha-Alane):

-

Reaction: A solution of aluminum trichloride in diethyl ether is cooled to approximately -10°C. A stoichiometric amount of a lithium aluminum hydride solution in diethyl ether is added slowly while maintaining the low temperature.[9] This reaction produces a solution of alane-etherate and a precipitate of lithium chloride.

-

Filtration: The mixture is filtered to remove the solid lithium chloride. The resulting filtrate is a clear solution of the alane-ether complex.[10]

-

Crystallization: Toluene is added to the alane-etherate solution. The diethyl ether is then carefully removed by distillation. The temperature and rate of ether removal are critical factors.[1] Heating the solution to between 88°C and 95°C can promote the crystallization of α-alane.[9] The presence of a small amount of a borohydride (B1222165) salt (e.g., LiBH₄) has been reported to facilitate the formation of the α-polymorph.[9]

-

Washing and Drying: The resulting white solid is washed, often with a solvent like tetrahydrofuran (B95107) (THF) or a dilute acidic solution to remove impurities, and then dried under vacuum.[1]

Synthesis of β-AlH₃ and γ-AlH₃ (Beta- and Gamma-Alane):

The synthesis of the less stable β and γ polymorphs is highly sensitive to the desolvation conditions.[4]

-

γ-AlH₃: This polymorph can be formed in the presence of excess LiAlH₄ during the desolvation step at a relatively low temperature.[12] Reducing the molar ratio of any co-catalyst like LiBH₄ and reacting at low temperatures can also favor the formation of γ-AlH₃.[11]

-

β-AlH₃: The β-polymorph can be formed in the presence of both excess LiAlH₄ and LiBH₄ during the desolvation process.[12]

Polymorph Interconversion

The different polymorphs of alane are not all equally stable. The less stable forms can transform into the more stable α-phase, particularly with the application of heat.[11] This relationship is crucial for understanding the thermal behavior of alane samples.

Caption: Relationship and thermal transitions between major alane polymorphs.

Characterization of Aluminium Hydride Polymorphs

A multi-technique approach is essential for the comprehensive characterization of alane polymorphs, confirming their phase purity, crystal structure, morphology, and thermal stability.

Characterization Workflow

A typical workflow for characterizing a newly synthesized alane sample involves a series of analytical techniques to build a complete picture of the material.

Caption: A typical workflow for the characterization of alane polymorphs.

Key Characterization Techniques and Data

X-ray Diffraction (XRD): XRD is the primary tool for identifying the specific polymorph present in a sample. Each polymorph has a unique crystal structure and, therefore, a distinct powder diffraction pattern.[13][14]

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and decomposition behavior of the alane polymorphs. TGA measures mass loss as a function of temperature, which corresponds to the release of hydrogen.[15] DSC measures the heat flow, revealing exothermic phase transitions (e.g., γ → α) and the endothermic decomposition of α-alane.[12]

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the Al-H bonds within the crystal lattice. The spectra are sensitive to the local symmetry and bonding environment, making them useful for distinguishing between polymorphs.[16][17]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly of the ²⁷Al nucleus, is a powerful technique for probing the local environment of the aluminum atoms. It can distinguish between different polymorphs and identify amorphous phases or impurities, such as metallic aluminum, that may not be easily detectable by XRD.[18][19][20]

Quantitative Data Summary

The following tables summarize key quantitative data for the most well-characterized alane polymorphs.

Table 1: Crystallographic and Physical Properties

| Property | α-AlH₃ | γ-AlH₃ | Reference |

| Crystal System | Rhombohedral | Orthorhombic | [2][21] |

| Space Group | R3c | Pnnm | [2][21] |

| Density (g/cm³) | 1.486 | - | [22] |

| Al-H distance (pm) | 172 | - | [2][22] |

| Al-H-Al angle (°) | 141 | - | [2][22] |

| Hydrogen Content (wt.%) | 10.1 | 10.1 | [1] |

Table 2: Thermal Properties

| Property | α-AlH₃ | β-AlH₃ | γ-AlH₃ | Reference |

| Onset Decomposition Temp. (°C) | ~151 | <100 (transforms to α) | <100 (transforms to α) | [3][6] |

| Enthalpy of Formation (kJ/mol) | -11.4 | - | - | [1][12] |

| Enthalpy of Transition to α-AlH₃ (kJ/mol) | N/A | -1.5 ± 0.4 | -2.8 ± 0.4 | [12] |

Table 3: Spectroscopic Data

| Technique | Polymorph | Key Features | Reference |

| ²⁷Al Solid-State NMR | α, β, γ | Distinct isotropic chemical shifts and quadrupole coupling constants for each phase. | [18][20] |

| Raman Spectroscopy | α-AlH₃ | Four primary Raman active modes observed under ambient conditions. | [16] |

| FTIR Spectroscopy | α-AlH₃ | Al-H stretching mode around 1705 cm⁻¹ (for adducts). | [23] |

Conclusion

The synthesis and characterization of aluminium hydride polymorphs require precise control and a multi-faceted analytical approach. The organometallic synthesis route, with careful manipulation of desolvation conditions, allows for the selective formation of different polymorphs. A thorough characterization, employing techniques such as XRD, thermal analysis, and solid-state NMR, is imperative to confirm the identity, purity, and stability of the synthesized alane. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this promising energetic and hydrogen storage material.

References

- 1. eucass.eu [eucass.eu]

- 2. Aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. [PDF] Synthesis , characterization and treatment of alane ( aluminium hydride , AlH 3 ) | Semantic Scholar [semanticscholar.org]

- 4. hydrogen.energy.gov [hydrogen.energy.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aluminum Hydride Polymorphs: Preparation, Characterization and Thermal Properties | Scientific.Net [scientific.net]

- 7. DSpace [dr.lib.iastate.edu]

- 8. Solvent-free mechanochemical synthesis of alane, AlH3: effect of pressure on the reaction pathway - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US20070066839A1 - Method for the production of alpha-alane - Google Patents [patents.google.com]

- 10. US20170275163A1 - Synthesis of Microcrystalline Alpha Alane - Google Patents [patents.google.com]

- 11. Synthesis and Stability of Hydrogen Storage Material Aluminum Hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bnl.gov [bnl.gov]

- 13. researchgate.net [researchgate.net]

- 14. hydrogen.energy.gov [hydrogen.energy.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. ntrs.nasa.gov [ntrs.nasa.gov]

- 19. [PDF] Solid State NMR Studies of the Aluminum Hydride Phases | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Aluminium_hydride [chemeurope.com]

- 23. pubs.acs.org [pubs.acs.org]

The Thermal Decomposition Mechanism of Alane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alane (aluminum hydride, AlH₃) is a metastable binary metal hydride with a significant hydrogen content of 10.1% by weight and a high volumetric hydrogen density of 149 kg/m ³. These properties make it a material of considerable interest for hydrogen storage applications, particularly in the context of fuel cells for automotive and other applications. Furthermore, its energetic nature has led to its investigation as a component in propellant formulations. Understanding the thermal decomposition mechanism of alane is critical for its safe handling, storage, and efficient utilization. This technical guide provides an in-depth overview of the core mechanisms governing the thermal decomposition of various alane polymorphs, supported by quantitative data and detailed experimental protocols.

Polymorphs and Decomposition Pathways

Alane is known to exist in at least seven different crystalline forms, or polymorphs, with the α-polymorph being the most thermally stable. The decomposition pathway is highly dependent on the starting polymorph.

-

α-AlH₃: The α-polymorph decomposes directly in a single endothermic step to form aluminum metal and hydrogen gas.

AlH₃(s) → Al(s) + 3/2 H₂(g)

-

β-AlH₃ and γ-AlH₃: These less stable polymorphs undergo an exothermic phase transition to the more stable α-AlH₃ at approximately 100°C before the subsequent decomposition of the α-phase occurs at higher temperatures. However, direct decomposition of these polymorphs to aluminum and hydrogen at different heating rates or lower temperatures has also been observed.

A specialized case for the γ-AlH₃ polymorph suggests a core-shell decomposition model where the outer layer of the particle is more prone to direct decomposition, while the inner core tends to first convert to α-AlH₃ before decomposing.

The overall decomposition process transforms the initial polyhedral crystals of alane into porous aluminum particles.

Kinetics of Thermal Decomposition

The thermal decomposition of solid-state materials like alane is not instantaneous and is governed by kinetic principles. The process is often described by the Avrami-Erofeyev model , which characterizes solid-state reactions that proceed via nucleation and growth of a new phase.

The decomposition of alane is generally considered a two-step process:

-

Nucleation: The initial formation of stable aluminum nuclei within the alane crystal lattice. This is a slow, rate-determining step.

-

Growth: The subsequent growth of these aluminum nuclei. This is a comparatively faster step.

The fractional decomposition curves for alane polymorphs show good agreement with second and third-order Avrami-Erofeyev equations, which indicates that the kinetics are controlled by the nucleation and growth of the aluminum phase in two and three dimensions.[1][2] The large activation energies measured suggest a complex decomposition mechanism involving an activated complex of multiple AlH₃ molecules.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to the thermal decomposition of alane polymorphs.

| Parameter | α-AlH₃ | β-AlH₃ | γ-AlH₃ | Reference(s) |

| Enthalpy of Formation | -10 to -11.4 kJ/mol | -9.5 to -9.9 kJ/mol | -9.5 to -9.9 kJ/mol | [3] |

| Decomposition Temperature | 150 - 215 °C | ~100 °C (transition) | ~100 °C (transition) | |

| Activation Energy (Ea) | ~78 - 81 kJ/mol | - | - | [4] |

| Hydrogen Capacity (wt.%) | 10.1% (theoretical) | 10.1% (theoretical) | 10.1% (theoretical) |

Table 1: Thermodynamic and Kinetic Parameters for Alane Polymorphs.

| Transition | Enthalpy of Transition (ΔH_trans) | Reference(s) |

| β-AlH₃ → α-AlH₃ | 1.5 ± 0.4 kJ/mol | [3][5] |

| γ-AlH₃ → α-AlH₃ | 2.8 ± 0.4 kJ/mol | [3][5] |

| α'-AlH₃ → α-AlH₃ | 1.6 kJ/mol | [3] |

Table 2: Enthalpies of Polymorphic Transitions.

Visualizations

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of alane's thermal decomposition. The following are protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition kinetics of alane by measuring mass loss as a function of temperature.

-

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small sample of alane (typically 1-5 mg) is weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: A continuous flow of inert purge gas (e.g., argon or nitrogen) is maintained throughout the experiment at a typical flow rate of 20-50 mL/min to ensure the immediate removal of evolved hydrogen gas and prevent reverse reactions.[5]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at a constant, linear heating rate. Common heating rates for kinetic studies range from 1 to 20 K/min.[6]

-

Data Analysis: The resulting data is a thermogram plotting percentage mass loss versus temperature. The onset temperature of decomposition, the temperature at maximum decomposition rate (from the derivative curve, DTG), and the total mass loss are determined. Kinetic parameters, such as activation energy, can be calculated using model-fitting methods (e.g., Avrami-Erofeyev) or model-free (isoconversional) methods by performing experiments at multiple heating rates.[5]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions and decomposition, allowing for the determination of transition temperatures and enthalpies.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of alane (typically 1-5 mg) is hermetically sealed in an aluminum crucible. An empty, sealed crucible is used as a reference.

-

Atmosphere: A protective, inert atmosphere (e.g., pure argon or nitrogen) is maintained with a typical gas flow of 20-60 mL/min.[7]

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear ramp from ambient temperature to around 300°C at a constant heating rate (e.g., 10 K/min).[7]

-

Data Analysis: The DSC curve plots the differential heat flow versus temperature. Exothermic peaks (e.g., β→α transition) and endothermic peaks (e.g., α→Al decomposition) are analyzed to determine onset temperatures, peak temperatures, and the integrated area of the peak, which corresponds to the enthalpy of the transition (ΔH).

In-situ X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the sample as a function of temperature, providing direct evidence of polymorphic transitions and the formation of aluminum.

-

Apparatus: An X-ray diffractometer equipped with a high-temperature stage or furnace. For high-resolution, time-resolved data, a synchrotron radiation source is often employed.[8]

-

Sample Preparation: A powdered alane sample is loaded into a sample holder suitable for heating, such as a ceramic or platinum crucible, or a quartz capillary. The capillary can be hermetically sealed and connected to a gas system if pressure control is needed.

-

Heating Program: The sample is heated in a controlled manner, often at a constant rate (e.g., 1-2 K/min), while XRD patterns are continuously collected.

-

Data Collection: 2D XRD patterns are recorded at set time or temperature intervals using a suitable detector (e.g., an image plate or a 1D detector).[9]

-

Data Analysis: The sequence of diffraction patterns is analyzed to track the disappearance of peaks corresponding to the initial alane polymorph, the appearance and disappearance of intermediate phases (like α-AlH₃), and the emergence of peaks corresponding to crystalline aluminum. Rietveld refinement can be used to extract detailed structural parameters at each temperature.

Temperature Programmed Desorption (TPD)

Objective: To study the desorption of hydrogen from alane, providing information on surface binding energies and desorption kinetics.

-

Apparatus: A TPD system consisting of an ultra-high vacuum (UHV) chamber, a sample holder with heating capabilities, and a mass spectrometer (typically a quadrupole mass spectrometer) for detecting desorbed species.[3][10]

-

Sample Preparation: The alane sample is placed on the sample holder within the UHV chamber. The chamber is then pumped down to UHV pressures (e.g., < 10⁻⁹ Torr) to ensure that detected molecules originate from the sample surface.

-

Heating Program: The sample is heated at a linear rate, typically between 2 to 10 K/s (120 to 600 K/min).[3] The heating is precisely controlled, often via a PID controller.[3]

-

Data Collection: The mass spectrometer is tuned to detect hydrogen (m/z = 2) and records the ion intensity as a function of sample temperature.

-

Data Analysis: The TPD spectrum plots the hydrogen desorption rate (proportional to the mass spectrometer signal) versus temperature. The temperature at which the desorption rate is maximum (T_p) is related to the desorption activation energy. The shape and number of peaks can provide insights into different hydrogen binding sites or desorption processes.

References

- 1. researchgate.net [researchgate.net]

- 2. etamu.edu [etamu.edu]

- 3. Thermal desorption spectroscopy - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. particletechlabs.com [particletechlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Thermal decomposition of AlH3 studied by in situ synchrotron X-ray diffraction and thermal desorption spectroscopy [infoscience.epfl.ch]

- 9. researchgate.net [researchgate.net]

- 10. pcprakt.userpage.fu-berlin.de [pcprakt.userpage.fu-berlin.de]

discovery and history of aluminium hydride synthesis

An In-depth Technical Guide to the Discovery and History of Aluminium Hydride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium hydride (AlH₃), also known as alane, is a simple binary hydride of aluminum. Its high hydrogen content (10.1% by weight) and volumetric hydrogen density (148 g/L) make it a material of significant interest for hydrogen storage, as well as a powerful reducing agent in organic synthesis and a potential component in energetic materials.[1][2][3] The journey of its synthesis from its initial discovery to modern methodologies reflects a continuous quest for more efficient, scalable, and cost-effective production routes. This guide provides a comprehensive overview of the discovery and historical development of aluminium hydride synthesis, detailing key experimental protocols and presenting quantitative data for comparative analysis.

The Initial Discovery: The Schlesinger Reaction

The first successful synthesis of aluminium hydride was reported in 1947 by A. E. Finholt, A. C. Bond, Jr., and H. I. Schlesinger.[4][5][6] This seminal work established the foundation for alane chemistry. The synthesis, commonly referred to as the Schlesinger reaction, involves the metathesis reaction between lithium aluminium hydride (LiAlH₄) and aluminium trichloride (B1173362) (AlCl₃) in a diethyl ether solution.[2][7]

The overall reaction is as follows:

3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl [1][8]

This reaction produces a solution of aluminium hydride in diethyl ether. A significant challenge in this method is the separation of the solid lithium chloride (LiCl) byproduct and the subsequent isolation of solvent-free, or unsolvated, alane. The ether solution of alane is also known to be unstable, degrading over a period of days and rapidly precipitating polymeric material.[4]

Experimental Protocol for the Schlesinger Reaction

A general procedure for the synthesis of an ether solution of aluminium hydride via the Schlesinger reaction is as follows:

-

Reaction Setup: A multi-neck flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is assembled under an inert atmosphere (e.g., argon or nitrogen). All glassware must be rigorously dried to prevent the decomposition of the hydride reagents.[1]

-

Reagents: A solution of lithium aluminium hydride in anhydrous diethyl ether is placed in the reaction flask and cooled. A stoichiometric amount of a solution of aluminium trichloride in anhydrous diethyl ether is placed in the dropping funnel.

-

Reaction: The aluminium trichloride solution is added dropwise to the stirred lithium aluminium hydride solution while maintaining a low temperature (e.g., 0 °C) to control the reaction rate and prevent premature precipitation.[9]

-

Filtration: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The precipitated lithium chloride is then removed by filtration under an inert atmosphere.

-

Product: The resulting filtrate is a solution of aluminium hydride etherate (AlH₃·(C₂H₅)₂O).

To obtain solid, unsolvated alane, the ether must be removed. This is often achieved by the addition of a second solvent, such as toluene, and subsequent distillation.[1] The crystallization conditions, including the rate of ether removal and the temperature, are critical in determining the polymorph of the resulting solid aluminium hydride.[1]

Polymorphs of Aluminium Hydride

Aluminium hydride exists in at least seven different polymorphic forms (α, α', β, γ, δ, ε, and ζ), with the α-polymorph being the most thermodynamically stable.[1][2] The different polymorphs exhibit distinct crystal structures and properties, including thermal stability and decomposition kinetics. The less stable polymorphs, such as β- and γ-AlH₃, tend to convert to the α-phase upon heating before decomposing into aluminum and hydrogen.[2][8]

| Polymorph | Crystal System | Density (g/cm³) | Notes |

| α-AlH₃ | Hexagonal | 1.477 | Most stable polymorph.[2][10] |

| α'-AlH₃ | - | - | - |

| β-AlH₃ | - | - | Converts to α-AlH₃ at ~100 °C.[2] |

| γ-AlH₃ | - | - | Converts to α-AlH₃ at ~100 °C.[2] |

| δ-AlH₃ | - | - | - |

| ε-AlH₃ | - | - | - |

| ζ-AlH₃ | - | - | Solvated solid phase.[1] |

Evolution of Synthesis Methodologies

Following the initial discovery, research efforts have focused on developing alternative synthesis routes to overcome the limitations of the Schlesinger reaction, such as the use of expensive and hazardous lithium aluminium hydride and the difficulty in obtaining pure, unsolvated alane.

Reactions with Other Metal Hydrides

To circumvent the use of LiAlH₄, other metal hydrides have been investigated as precursors.

-

Sodium Aluminium Hydride (NaAlH₄): The reaction of sodium aluminium hydride with aluminium trichloride has been used to produce alane, avoiding the use of lithium-based reagents.[11] 3 NaAlH₄ + AlCl₃ → 4 AlH₃ + 3 NaCl [11]

-

Magnesium Hydride (MgH₂): The reaction of magnesium hydride with aluminium chloride in the presence of a solvent like 1,4-dioxane (B91453) has also been explored as a potentially more cost-effective method.[11] 3 MgH₂ + 2 AlCl₃ → 2 AlH₃ + 3 MgCl₂

Solid-State Mechanochemical Synthesis

A significant advancement in alane synthesis has been the development of solvent-free mechanochemical methods. These methods involve the high-energy ball milling of solid reactants, offering a more environmentally friendly and potentially scalable approach.

-

From LiAlH₄ and AlCl₃: The reaction between lithium aluminium hydride and aluminium chloride can be carried out in a ball mill. This method can produce non-solvated AlH₃ directly.[12][13] Performing the reaction under a hydrogen or inert gas pressure can suppress the formation of unwanted metallic aluminum byproduct.[12]

-

From NaH and AlCl₃: A mechanochemical method starting from sodium hydride (NaH) and aluminium chloride has also been developed, providing a route to alane from more readily available starting materials.[14]

Direct Hydrogenation of Aluminum

The direct synthesis of aluminium hydride from aluminum metal and hydrogen gas is the most atom-economical route. However, this reaction is thermodynamically challenging and requires extreme conditions.

Al + 3/2 H₂ → AlH₃

Success has been achieved under high pressure and temperature. For instance, α-AlH₃ can be produced by the hydrogenation of aluminum at 10 GPa and 600 °C.[4] While scientifically significant, the extreme conditions required make this method impractical for large-scale production.

Electrochemical Synthesis

Electrochemical methods for synthesizing aluminium hydride have also been investigated. These methods typically involve the electrolysis of a sodium aluminium hydride solution in a solvent like tetrahydrofuran (B95107) (THF).[15] While offering a pathway to alane under ambient temperature and pressure, challenges remain in terms of electrolyte stability and overall efficiency.[15]

Synthesis from Organoaluminium Compounds

More recently, the synthesis of aluminium hydride from the decomposition of organoaluminium compounds, such as triethylaluminium (Et₃Al), under moderate hydrogen pressure has been reported.[16] This approach can yield nanosized AlH₃ with altered decomposition properties.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for different synthesis methods and properties of aluminium hydride.

Table 1: Comparison of Aluminium Hydride Synthesis Methods

| Synthesis Method | Reactants | Solvent/Conditions | Yield | Key Advantages | Key Disadvantages |

| Schlesinger Reaction | LiAlH₄, AlCl₃ | Diethyl ether | >90%[10] | Well-established, high purity product | Use of expensive and hazardous LiAlH₄, solvent removal challenges |

| Mechanochemical | LiAlH₄, AlCl₃ | Solid-state, ball milling | Nearly quantitative[12] | Solvent-free, direct production of unsolvated AlH₃ | Can produce amorphous or mixed phases, potential for Al byproduct |

| Mechanochemical | NaH, AlCl₃ | Solid-state, ball milling | Quantitative[14] | Uses cheaper starting materials | Requires careful control of reaction stoichiometry |

| Direct Hydrogenation | Al, H₂ | 10 GPa, 600 °C | - | Most atom-economical | Requires extreme and impractical conditions |

| Electrochemical | NaAlH₄ | Tetrahydrofuran | - | Ambient temperature and pressure | Low efficiency, electrolyte instability |

| From Organoaluminium | Et₃Al | Surfactants, 10 MPa H₂ | - | Produces nanosized AlH₃ with tunable properties | Complex starting materials, potential for organic impurities |

Table 2: Thermodynamic Properties of Aluminium Hydride Polymorphs

| Property | α-AlH₃ | β-AlH₃ | γ-AlH₃ |

| Enthalpy of Formation (ΔHf°) | -11.4 kJ/mol[1][17] | -8.0 kJ/mol[8] | -7.1 kJ/mol[8] |

| Gibbs Free Energy of Formation (ΔGf°) | 46.4 kJ/mol | 50.5 kJ/mol[8] | 51.4 kJ/mol[8] |

| Enthalpy of Transition to α-AlH₃ | - | -1.5 kJ/mol[8] | -2.8 kJ/mol[8] |

| Decomposition Temperature | ~160 °C[8] | Converts to α-phase first | Converts to α-phase first |

Signaling Pathways and Experimental Workflows

Schlesinger Reaction Pathway

Caption: Workflow for the Schlesinger synthesis of aluminium hydride.

Polymorph Transition and Decomposition Pathway

Caption: Thermal decomposition pathways for AlH₃ polymorphs.

Conclusion

The synthesis of aluminium hydride has evolved significantly since its discovery in 1947. While the Schlesinger reaction remains a fundamental laboratory method, ongoing research has led to the development of more sustainable and potentially scalable alternatives, such as mechanochemical synthesis and direct hydrogenation. The choice of synthesis method is critical as it influences the resulting polymorph, purity, and stability of the aluminium hydride, which in turn affects its performance in various applications. For researchers, scientists, and drug development professionals who utilize reducing agents, a thorough understanding of the synthesis and properties of alane is crucial for its effective and safe application. The continued development of efficient and economical synthesis routes will be key to unlocking the full potential of this energetic and hydrogen-rich material.

References

- 1. eucass.eu [eucass.eu]

- 2. Synthesis and Stability of Hydrogen Storage Material Aluminum Hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hanspub.org [hanspub.org]

- 7. researchgate.net [researchgate.net]

- 8. hydrogen.energy.gov [hydrogen.energy.gov]

- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. US5565183A - Method for the preparation of aluminum hydride (AlH3) by reacting magnesium hydride with aluminum halide - Google Patents [patents.google.com]

- 12. Solvent-free mechanochemical synthesis of alane, AlH3: effect of pressure on the reaction pathway - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. blogs.rsc.org [blogs.rsc.org]

- 14. DSpace [dr.lib.iastate.edu]

- 15. nanoient.org [nanoient.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Theoretical Investigations into the Stability of Aluminum Hydride Clusters: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the theoretical and computational methodologies used to study the stability of aluminum hydride (AlH₃) clusters. It summarizes key findings, presents quantitative data in a structured format, and visualizes complex relationships to facilitate understanding.

Introduction

Aluminum hydride (alane) and its clusters (AlₙHₘ) are materials of significant scientific interest, primarily due to their high hydrogen content by weight (10.1 wt%) and volume (148 kg H₂/m³), making them promising candidates for hydrogen storage applications.[1][2] The practical application of alane is hindered by its thermodynamic instability and the high pressures required to reform it from its elements.[3][4] Theoretical studies, leveraging computational quantum chemistry, are crucial for understanding the fundamental principles governing the stability of these clusters at the nanoscale. By predicting structures, binding energies, and reaction pathways, these studies guide the experimental design of novel materials with tailored properties for hydrogen storage and other applications, such as energetic materials.[5][6]

Theoretical and Computational Methodologies

2.1. Core Computational Approaches Theoretical studies typically employ ab initio (from first principles) and Density Functional Theory (DFT) methods to solve the electronic Schrödinger equation for a given cluster.

-

Density Functional Theory (DFT): This is the most widely used approach due to its favorable balance of computational cost and accuracy.[5][7] It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical for accuracy.

-

Ab Initio Methods: While more computationally expensive, these methods are often used for smaller clusters or to benchmark DFT results. They are based on the direct solution of the Hartree-Fock equations and the inclusion of electron correlation effects. Common methods include Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), which is often considered the "gold standard" for its high accuracy.[8][9][10]

A summary of commonly employed theoretical methods is presented in Table 1.

Table 1: Common Theoretical Methods in Aluminum Hydride Cluster Studies

| Method Category | Specific Method/Functional | Typical Application | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | PBE0, B3LYP, M06-2X | Geometry optimization, electronic properties (HOMO-LUMO gap), reaction energies. | [8][11][12] |

| Ab Initio (Wavefunction Theory) | MP2, CCSD(T) | High-accuracy single-point energy calculations, benchmarking DFT results. | [8][10][13] |

| Composite Methods | G2, G4, G4(MP2) | Highly accurate thermochemical data (heats of formation, reaction enthalpies). | [11][14][15] |

| Basis Sets | Pople-style (e.g., 6-311+G**), Dunning-style (e.g., aug-cc-pVTZ), def2-TZVPP | Define the set of functions used to build molecular orbitals. Larger, more flexible basis sets yield higher accuracy. | [8][10][12] |

| Specialized Approaches | Embedded-Atom Method (EAM) | Development of analytic force fields for large-scale molecular dynamics simulations. | [16] |

| | Nudged Elastic Band (NEB) | Finding minimum energy paths and transition states for reactions, such as H₂ dissociation. |[17] |

2.2. General Experimental Workflow The process of theoretically studying an aluminum hydride cluster follows a systematic workflow, which is visualized in the diagram below. The process begins with defining a set of initial candidate structures, which are then optimized to find their lowest energy geometries. Subsequent calculations confirm these structures as true minima and are used to compute various properties indicative of their stability.

Key Factors Governing Cluster Stability

The stability of an aluminum hydride cluster is not monolithic; it is a complex interplay of size, structure (isomerism), and stoichiometry.

3.1. Cluster Size and Structure As the number of AlH₃ units increases, clusters can adopt various structural motifs, including linear polymers, planar structures, and three-dimensional cages.[5][8]

-

Small Clusters (n < 6): Tend to form linear or planar structures. For instance, studies on planar AlₙHₘ clusters found that Al₄H₁ and Al₄H₂ exhibit high HOMO-LUMO gaps, indicating significant stability.[8][14]

-

Larger Clusters (n ≥ 6): Begin to favor more complex three-dimensional cage and cage-chain structures. Theoretical calculations have shown that for larger clusters, cage-chain structures can be more stable than their isolated cage or chain counterparts.[5]

-

Hydrogen Binding: Hydrogen atoms can bind to the aluminum framework in several ways: as a terminal atom (bonded to one Al), a bridging atom (bonded to two Al atoms), or a capping atom (bonded to three Al atoms).[8][13] The dimerization of two AlH₃ molecules to form Al₂H₆, which features two bridging hydrogen atoms, is a prime example of the structural changes that occur as clusters grow.[9][18]

3.2. Electronic Stability and "Magic Clusters" In cluster science, "magic numbers" refer to specific cluster sizes that are exceptionally stable compared to their neighbors. For aluminum hydrides, these "magic clusters" are characterized by large binding energies, high ionization potentials, and large energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9] A large HOMO-LUMO gap implies high chemical inertness.

-

Notable Magic Clusters: Theoretical studies have identified species like AlH₃, Al₇H, and Al₁₃H as magic clusters due to their enhanced stability.[8][9][14]

-

Anomalous Reactivity: Interestingly, AlH₃, despite satisfying the criteria for a magic cluster, readily dimerizes to form Al₂H₆ with a significant binding energy of 1.54 eV.[9] This highlights that electronic stability alone does not preclude further aggregation.

The diagram below illustrates the conceptual relationship between cluster size, structural motifs, and relative stability.

Quantitative Data on Cluster Stability

Theoretical calculations provide quantitative metrics to compare the stabilities of different clusters. Key indicators include binding energies, dissociation energies, HOMO-LUMO gaps, and electron affinities. Table 2 summarizes selected theoretical data for representative aluminum hydride clusters.

Table 2: Calculated Stability Indicators for Selected Aluminum Hydride Clusters

| Cluster/Reaction | Property | Calculated Value | Method | Reference(s) |

|---|---|---|---|---|

| AlH₃ | Electron Affinity (EA) | 0.28 eV | DFT | [9] |

| Ionization Potential (IP) | 11.43 eV | DFT | [9] | |

| AlH₂⁻ | Electron Affinity (EA) | 1.9 eV | Photoelectron Spectroscopy | [18] |

| Al₂H₆ | Binding Energy (2AlH₃ → Al₂H₆) | 1.54 eV | DFT | [9] |

| Al₂ + H₂ → Al₂H₂ | Reaction Barrier (Triplet State) | 0.687 eV | DFT | [19] |

| Al₃H₉ | Dissociation Energy (→ Al₂H₆ + AlH₃) | 93.0 kJ/mol (0.96 eV) | M06-2X / G4 | [11] |

| Al₄H₁ | HOMO-LUMO Gap | High (relative to other AlₙHₘ) | DFT | [8][14] |

| Al₄H₂ | HOMO-LUMO Gap | High (relative to other AlₙHₘ) | DFT | [8][14] |

| Al₇H | HOMO-LUMO Gap | Large (Magic Cluster) | DFT | [8][14] |

| Al₁₃H | HOMO-LUMO Gap | Large (Magic Cluster) | DFT | [8][14] |

| γ-AlH₃ (bulk) | Band Gap | 4.41 eV | DFT (HCTH) | [20] |

| α-AlH₃ (bulk) | Band Gap | 2.53 eV | DFT (HCTH) | [20] |

| α-AlH₃ (bulk) | Enthalpy of Formation | -11.4 kJ/mol | Experimental |[1] |

Note: Direct comparison of values across different studies should be done with caution due to variations in computational methods and basis sets.

The data reveals several key trends. The strong binding energy for Al₂H₆ formation confirms the high propensity for AlH₃ to dimerize.[9] The large dissociation energy for Al₃H₉ indicates that trimers are also very stable.[11] The identification of large HOMO-LUMO gaps for specific cluster sizes (Al₄H₁, Al₄H₂, Al₇H, Al₁₃H) suggests these species should be particularly abundant and chemically inert.[8][14] Furthermore, studies on bulk polymorphs show they are insulators with significant band gaps.[20]

Summary and Future Outlook

Theoretical studies have been instrumental in building a detailed understanding of the structure, bonding, and stability of aluminum hydride clusters. Density Functional Theory and high-level ab initio calculations have successfully predicted stable isomers, identified "magic" clusters with enhanced stability, and quantified the energetic factors that drive cluster formation and hydrogen dissociation.

Key takeaways include:

-

The stability of AlₙHₘ clusters is highly dependent on their size and isomeric form, with a general trend toward more complex, three-dimensional structures as the cluster size increases.[5]

-

Electronic shell closure leads to "magic clusters" like Al₇H and Al₁₃H, which exhibit high chemical inertness.[8][14]

-

The binding energy of hydrogen in small AlH₃ clusters is predicted to be larger than in the bulk material, a crucial insight for tuning the thermodynamics of hydrogen storage materials.[7]

Future theoretical work will likely focus on more complex systems, including the interaction of alane clusters with catalyst materials and supporting frameworks, which have been shown to alter thermodynamic properties and potentially enable reversible hydrogen storage.[3][4][21] Advanced simulations will also play a role in understanding the kinetics of hydrogen release and uptake, bridging the gap between fundamental cluster properties and real-world material performance.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. skemman.is [skemman.is]

- 8. mdpi.com [mdpi.com]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydrogenated Planar Aluminum Clusters: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. coulson.chem.elte.hu [coulson.chem.elte.hu]

- 18. pages.jh.edu [pages.jh.edu]

- 19. pubs.aip.org [pubs.aip.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Unveiling the Crystalline Architecture of Aluminum Hydride: A Technical Guide to the α, β, and γ Phases

For Immediate Release

A comprehensive technical guide detailing the crystal structures, synthesis protocols, and characterization of the α, β, and γ phases of aluminum hydride (AlH3), a material of significant interest for hydrogen storage and energetic applications. This document provides researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the structural relationships and experimental workflows.

Aluminum hydride (alane) is a promising material for solid-state hydrogen storage due to its high gravimetric (10.1 wt%) and volumetric (148 g/L) hydrogen densities. It exists in several polymorphic forms, with the α, β, and γ phases being the most commonly studied. Understanding the distinct crystal structures and the methods to selectively synthesize these polymorphs is crucial for optimizing their properties for various applications.

Core Concepts: Crystal Structure Overview

The α, β, and γ phases of aluminum hydride are all comprised of corner-sharing AlH₆ octahedra, yet they differ in their crystallographic symmetry and the arrangement of these fundamental building blocks. This variation in structure leads to differences in their stability and decomposition kinetics.

-

α-AlH₃: The most thermodynamically stable polymorph, α-AlH₃, crystallizes in the trigonal space group R-3c. Its structure is a three-dimensional network of corner-linked AlH₆ octahedra.

-

β-AlH₃: This phase exhibits a cubic crystal system with the space group Fd-3m. Similar to the alpha phase, it is characterized by a network of corner-sharing AlH₆ octahedra, but with a different connectivity, resulting in a more open structure.

-

γ-AlH₃: The γ-phase possesses an orthorhombic crystal structure with the space group Pnnm. A distinguishing feature of γ-AlH₃ is the presence of two types of hydrogen bridges: the standard Al-H-Al bridge and a unique bifurcated double bridge (Al-2H-Al).[1]

Quantitative Crystallographic Data

The crystallographic parameters for the α, β, and γ phases of AlH₃ are summarized in the table below, providing a clear comparison of their unit cell dimensions and other key structural properties.

| Property | α-AlH₃ | β-AlH₃ | γ-AlH₃ |

| Crystal System | Trigonal | Cubic | Orthorhombic |

| Space Group | R-3c | Fd-3m | Pnnm |

| Lattice Parameters | a = 4.449 Åc = 11.804 Å[2][3] | a = 9.004 Å[2] | a = 5.3806 Åb = 7.3555 Åc = 5.77509 Å[1] |

| Al-H Bond Distances | ~1.715 Å[2] | ~1.72 Å[4] | 1.66 - 1.79 Å[1] |

| Key Structural Feature | Corner-connected AlH₆ octahedra[5] | Corner-connected AlH₆ octahedra forming a 3D network[2] | Presence of both normal and bifurcated double-bridge bonds (Al-2H-Al)[1][6] |

Experimental Protocols

The synthesis of specific AlH₃ polymorphs is highly sensitive to the experimental conditions, particularly during the desolvation of the alane-etherate precursor.

Synthesis of α-AlH₃

The synthesis of the most stable alpha phase typically involves the presence of both lithium aluminum hydride (LiAlH₄) and lithium borohydride (B1222165) (LiBH₄) during the crystallization process.

Procedure:

-

In an inert atmosphere (e.g., under argon), transfer aluminum chloride (AlCl₃) and LiBH₄ to a reaction flask equipped with a stirrer and cooled to below 0 °C.[1]

-

Add diethyl ether as the solvent and stir the mixture.[1]

-

Slowly add a 1 M solution of LiAlH₄ in diethyl ether to the flask. A white precipitate of lithium chloride (LiCl) will form.[1]

-

Following the reaction, introduce toluene (B28343) dropwise to the mixture.[1]

-

The crystallization of α-AlH₃ is induced by the controlled removal of the diethyl ether solvent, for instance, by heating the toluene slurry to approximately 71 °C.

-

The resulting α-AlH₃ crystals can be washed with a solvent like tetrahydrofuran (B95107) (THF) to remove impurities such as excess LiAlH₄, LiBH₄, and LiCl.[1]

Synthesis of γ-AlH₃

The formation of the γ-phase is favored at lower temperatures and in the absence of LiBH₄.

Procedure:

-

Prepare an alane-etherate solution by reacting LiAlH₄ and AlCl₃ in diethyl ether.

-

In the presence of excess LiAlH₄, heat the alane-etherate solution to 60-70 °C under vacuum to induce desolvation and crystallization of γ-AlH₃.

Alternatively, nano-sized γ-AlH₃ can be synthesized via a solvent-free mechanochemical method:

Procedure:

-

Combine nanocrystalline magnesium hydride (MgH₂) and AlCl₃ in a ball mill under an inert atmosphere.

-

Perform reactive milling of the mixture to induce a solid-state reaction that yields γ-AlH₃.

Synthesis of β-AlH₃

The synthesis of pure β-AlH₃ is less commonly reported, and it often forms as a mixture with other polymorphs. The formation of β-AlH₃ is sensitive to the desolvation conditions of the alane-etherate. It has been observed to form during the decomposition of the less stable γ-phase, which can transform to the α-phase via an intermediate β-phase.

Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for identifying the crystalline phase of the synthesized AlH₃.

Protocol:

-

Sample Preparation: Finely grind the AlH₃ sample in an inert atmosphere to ensure random orientation of the crystallites. Mount the powder on a low-background sample holder. To prevent oxidation and reaction with atmospheric moisture, samples can be protected with a film, such as polyimide (Kapton).

-

Data Collection: Use a Bragg-Brentano diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and an appropriate counting time per step.

-

Phase Identification: Compare the experimental diffraction pattern with standard reference patterns from crystallographic databases (e.g., ICDD PDF) to identify the AlH₃ polymorph(s) present.

-

Rietveld Refinement: For detailed structural analysis, perform Rietveld refinement of the powder diffraction data using software such as GSAS or TOPAS. This allows for the refinement of lattice parameters, atomic positions, and phase fractions in multiphase samples. The refinement process involves fitting a calculated diffraction pattern to the experimental data by minimizing the difference between them using a least-squares approach.

Visualizing Relationships and Workflows

To better illustrate the connections between the different AlH₃ phases and the experimental procedures, the following diagrams have been generated using the DOT language.

References

thermodynamic properties of aluminium hydride polymorphs

An in-depth technical guide or whitepaper on the core .

Introduction

Aluminium hydride (AlH3), or alane, is a high-potential hydrogen storage material, boasting a gravimetric hydrogen density of 10.1 wt.% and a volumetric density of 149 kg/m ³.[1] It exists in at least seven distinct non-solvated polymorphic forms: α, α', β, γ, δ, ε, and ζ.[2][3] The thermodynamic stability and decomposition pathways of these polymorphs are critical for their practical application in hydrogen storage and as energetic materials. The α-polymorph is the most thermally stable, while other less stable forms often transition to the α-phase before complete decomposition to aluminum and hydrogen.[2][4][5][6] This guide provides a detailed overview of the core thermodynamic properties of the primary alane polymorphs, outlines the experimental protocols used for their characterization, and visualizes the key relationships and workflows.

Thermodynamic Properties of AlH₃ Polymorphs

The thermodynamic properties of alane polymorphs dictate their stability and energy release characteristics. The α-phase is the most stable, with other polymorphs like β and γ being metastable intermediates that exothermically transform into the α-phase upon heating.[1][3]

Quantitative Thermodynamic Data

The standard enthalpy of formation, Gibbs free energy of formation, and standard entropy are fundamental parameters for understanding the stability of each polymorph. The following tables summarize the key experimental values for the α, β, and γ phases.

Table 1: Thermodynamic Properties of α-AlH₃ at 298 K

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | -10 to -11.49 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | 46.4 to 48.5 | kJ/mol |

| Standard Entropy (S°) | 30 | J/(mol·K) |

| Heat Capacity (Cp) | 40.2 to 45.22 | J/(mol·K) |

Data sourced from references[1][2][7][8][9][10].

Table 2: Thermodynamic Properties of Metastable AlH₃ Polymorphs

| Polymorph | Transition to α-phase | Transition Enthalpy (ΔH_trans) (kJ/mol) | Total Formation Enthalpy (ΔH_total) (kJ/mol) | Gibbs Free Energy (ΔG_298K) (kJ/mol) | Transition Temperature (°C) |

| β-AlH₃ | β → α | -1.5[3][7] | -8.0[7] | 50.5[7] | ~100[1][3][7] |

| γ-AlH₃ | γ → α | -2.8[1][3][7] | -7.1[7] | 51.4[1][7] | ~100[1][3][7] |

The negative transition enthalpy values indicate that the transformations to the more stable α-phase are exothermic.[1]

Phase Transitions and Decomposition Pathways

The decomposition of the less stable β and γ polymorphs is not a direct process. Upon heating to approximately 100°C, these forms first undergo an exothermic phase transition to the more stable α-AlH₃.[1][3][7] This is a crucial step in the overall decomposition mechanism. Once the α-phase is formed, further heating leads to its endothermic decomposition into aluminum metal and hydrogen gas.[7] Other polymorphs, such as α', δ, ε, and ζ, are reported to decompose directly to Al and H₂ without first transforming into the α-phase.[2][11]

Experimental Protocols

The characterization of the relies on a combination of thermal analysis and structural identification techniques.

Synthesis of AlH₃ Polymorphs

The synthesis of different alane polymorphs is highly sensitive to the specific reaction conditions.[7] A common method involves the reaction of lithium alanate (LiAlH₄) with aluminum chloride (AlCl₃) in an ether solvent.[7]

-

Reaction: LiAlH₄ and AlCl₃ are mixed in diethyl ether to form an AlH₃-etherate complex.

-

Precipitation: The LiCl precipitate is filtered out.

-

Desolvation/Crystallization: The solvated AlH₃ is desolvated. The specific polymorph obtained (e.g., α, β, or γ) is controlled by adjusting factors like temperature, time, and the presence of excess reagents like LiAlH₄ or LiBH₄.[1][2] For instance, γ-AlH₃ tends to form in the presence of excess LiAlH₄ at around 60-70°C, while higher temperatures or longer heating times favor the formation of the α-phase.[1][2]

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for measuring the thermal properties of AlH₃ polymorphs.

-

Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Exothermic and endothermic events, such as phase transitions or decomposition, appear as peaks on the DSC curve.

-

Methodology: A small, hermetically sealed sample of an AlH₃ polymorph is placed in the DSC instrument. The sample is then heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 35 °C to 300 °C).[1] The heat evolved or absorbed during phase transitions (e.g., γ → α) and decomposition (α → Al + 1.5 H₂) is quantified by integrating the area under the respective peaks.[1] The enthalpy of formation is considered equivalent in magnitude but opposite in sign to the measured enthalpy of decomposition.[1]

Thermogravimetric Analysis (TGA)

TGA is often used in conjunction with DSC (TG-DSC) to correlate thermal events with mass changes.

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time.

-

Methodology: As the AlH₃ sample is heated in the TGA instrument, the decomposition reaction (AlH₃ → Al + 1.5 H₂) results in the release of hydrogen gas, causing a quantifiable mass loss. This confirms that the endothermic peak observed in DSC corresponds to the dehydrogenation process.

X-Ray Diffraction (XRD)

XRD is essential for identifying the crystal structure of the polymorphs and confirming phase transitions.

-

Principle: XRD analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a material, providing a unique fingerprint for each polymorph.

-

Methodology: Ex situ XRD is performed on samples at room temperature before and after thermal treatment in the DSC.[1] For example, a sample of γ-AlH₃ is analyzed, then heated in the DSC to a temperature just past the first exothermic peak (~130°C), cooled, and analyzed again to confirm its transformation to α-AlH₃.[1][7] A final analysis after heating past the decomposition peak confirms the presence of metallic aluminum.[1][7] In situ XRD involves performing the diffraction measurement while the sample is being heated, allowing for real-time observation of the phase transitions.[12]

References

- 1. bnl.gov [bnl.gov]

- 2. AlH3 as High-Energy Fuels for Solid Propellants: Synthesis, Thermodynamics, Kinetics, and Stabilization [mdpi.com]

- 3. Synthesis and Stability of Hydrogen Storage Material Aluminum Hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aluminum Hydride Polymorphs: Preparation, Characterization and Thermal Properties | Scientific.Net [scientific.net]

- 6. Aluminum Hydride Polymorphs: Preparation, Characterization and Thermal Properties | Scientific.Net [scientific.net]

- 7. hydrogen.energy.gov [hydrogen.energy.gov]

- 8. webqc.org [webqc.org]

- 9. Aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Unraveling the Electronic Landscape of Alane: A Deep Dive into Structure and Bonding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aluminum hydride (AlH₃), or alane, stands as a compound of significant interest due to its high hydrogen density, making it a potential candidate for hydrogen storage applications. A thorough understanding of its electronic structure and the nature of its chemical bonds is paramount for the rational design and development of novel materials and applications. This technical guide provides a comprehensive overview of the electronic and bonding characteristics of AlH₃, supported by quantitative data, detailed experimental and computational protocols, and illustrative diagrams.

Electronic Structure: A Tale of Covalent and Ionic Contributions

The chemical bonding in aluminum hydride is not purely ionic or covalent but rather exhibits a significant degree of both characteristics. While the electronegativity difference between aluminum (1.61) and hydrogen (2.20) suggests a polar covalent bond, experimental and theoretical studies reveal a more complex picture. The electronic configuration of aluminum ([Ne] 3s² 3p¹) and hydrogen (1s¹) dictates the formation of three Al-H bonds.

Theoretical investigations utilizing first-principles calculations have elucidated the electronic band structure of AlH₃. The partial density of states (PDOS) analysis indicates that the valence bands are predominantly composed of hydrogen orbitals, suggesting an anionic character for hydrogen.[1][2] However, there is a greater contribution from aluminum orbitals to the valence bands in AlH₃ compared to more ionic compounds like aluminum oxide (Al₂O₃). Conversely, the conduction bands are mainly formed by aluminum orbitals, which are significantly hybridized with hydrogen orbitals.[1][2] This hybridization underscores the covalent nature of the Al-H bond.

Electron Energy-Loss Spectroscopy (EELS) provides experimental validation of these theoretical findings. The Al-L₂,₃ edge spectra of AlH₃ show a chemical shift that is intermediate between that of metallic aluminum and ionic Al₂O₃, further supporting the mixed ionic-covalent bonding character.[1][2][3]

Polymorphism and Crystal Structure: A Network of Bridging Hydrogens

Aluminum hydride exists in several polymorphic forms, with the most common being α-AlH₃, α'-AlH₃, β-AlH₃, and γ-AlH₃.[1][4] These polymorphs differ in their crystal structures and thermodynamic stabilities. The α-phase is the most thermally stable.

The crystal structure of α-AlH₃ is trigonal (space group R-3c), featuring aluminum atoms octahedrally coordinated to six hydrogen atoms.[5] These AlH₆ octahedra share corners, forming a three-dimensional network. The hydrogen atoms act as bridging ligands between two aluminum atoms.

The γ-AlH₃ polymorph exhibits an orthorhombic crystal structure (space group Pnnm) and is notable for the presence of both regular Al-H-Al bridging bonds and unique bifurcated double-bridge bonds (Al-2H-Al).[6][7][8][9] This intricate bonding network results in a less dense structure compared to α-AlH₃.[6][7]

Quantitative Data Summary

For ease of comparison, the key quantitative data regarding the structural and electronic properties of various AlH₃ polymorphs are summarized in the tables below.

Table 1: Structural Parameters of AlH₃ Polymorphs

| Polymorph | Crystal System | Space Group | Al-H Bond Length (Å) | Al-Al Distance (Å) |

| α-AlH₃ | Trigonal | R-3c | 1.71[5] | - |

| γ-AlH₃ | Orthorhombic | Pnnm | 1.66 - 1.79[6][7] | 2.606 (in double-bridge)[6][7] |

Table 2: Electronic and Thermodynamic Properties of AlH₃ Polymorphs

| Property | α-AlH₃ | α'-AlH₃ | β-AlH₃ | γ-AlH₃ |

| LDA Band Gap (eV) | 1.4[1][2] | 2.1[1][2] | - | - |

| Enthalpy of Formation (kJ/mol) | ~ -10 to -11.49[4][10] | -2.5[4] | -9.5 to -9.9[4] | -9.5 to -9.9[4] |

| Al Effective Charge | 2.8[1][2] | 2.8[1][2] | - | - |

| Sum of Bond Overlap Population (BOP) Al-X (per Al atom) | 2.9[1][2] | 2.7[1][2] | - | - |

Experimental and Computational Protocols

A combination of experimental and theoretical techniques is crucial for a comprehensive understanding of AlH₃.

Experimental Protocol: Electron Energy-Loss Spectroscopy (EELS)

-

Sample Preparation: AlH₃ samples are typically synthesized via the chemical reaction of LiAlH₄ and AlCl₃ in an ether solution.[1][2][3] The resulting product is confirmed to be the desired polymorph (e.g., α-AlH₃) using powder X-ray diffraction.

-

TEM Specimen Preparation: A small amount of the AlH₃ powder is dispersed on a transmission electron microscopy (TEM) grid.

-

EELS Measurement:

-

The sample is introduced into a TEM equipped with an EELS spectrometer.

-

To prevent electron beam-induced damage and dehydrogenation, a low electron dose is used.[1][2][3]

-

The Al-L₂,₃ core-loss spectra are acquired.

-

The pre-edge background is subtracted using a power-law model.

-

Due to the low signal-to-noise ratio, noise reduction algorithms like the Pixon method may be applied.[1][2]

-

Computational Protocol: First-Principles Calculations

-

Crystal Structure Optimization: The crystal parameters of the different AlH₃ polymorphs are fully optimized using a first-principles method such as the projected augmented-wave (PAW) method within density functional theory (DFT).[1][2]

-

Electronic Structure and ELNES Calculation:

-

The orthogonalized linear combination of atomic orbitals (OLCAO) band method is employed to calculate the electronic structure and theoretical EEL near-edge structure (ELNES).[1][2]

-

To account for core-hole effects, an Al 2p hole is introduced into a supercell of sufficient size (e.g., ~100 atoms) to minimize interactions between core holes.[1][2]

-

The transition probabilities from the Al 2p state to unoccupied states are calculated using the electric dipole approximation.

-

The final theoretical spectrum is broadened by convolution with a Gaussian function to simulate experimental broadening.[1][2]

-

-

Chemical Bonding Analysis:

Visualizing Relationships and Workflows

Polymorph Transformation Pathway

The following diagram illustrates the relationships between the less stable polymorphs of AlH₃ and their transformation to the more stable α-phase, as well as their direct decomposition pathways.

Caption: Transformation pathways of AlH₃ polymorphs.

Computational Analysis Workflow

This diagram outlines the typical workflow for the theoretical investigation of the electronic structure and chemical bonding in AlH₃.

Caption: Workflow for computational analysis of AlH₃.

Conclusion

The electronic structure and chemical bonding in aluminum hydride are characterized by a significant interplay of covalent and ionic contributions. This is evident from both advanced experimental techniques like EELS and robust theoretical calculations. The existence of multiple polymorphs with distinct crystal structures, particularly the unique double-bridging hydrogens in γ-AlH₃, highlights the complexity and richness of the chemistry of this seemingly simple binary hydride. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers and scientists engaged in the study and application of alane and related materials. A continued synergistic approach, combining experimental and theoretical investigations, will be instrumental in unlocking the full potential of aluminum hydride in various technological domains.

References

- 1. Chemical Bonding of AlH3 Hydride by Al-L2,3 Electron Energy-Loss Spectra and First-Principles Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. Double-bridge bonding of aluminium and hydrogen in the crystal structure of gamma-AlH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Aluminium Hydride Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize aluminium hydride compounds, materials of significant interest for hydrogen storage, and as reducing agents in chemical synthesis. The following sections detail the core spectroscopic methods, present quantitative data in a structured format, and outline the experimental protocols for the analysis of these energetic materials.

Vibrational Spectroscopy: Probing the Al-H Bond

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification and characterization of aluminium hydride compounds. These methods provide direct insight into the vibrational modes of the aluminium-hydrogen bonds, allowing for the differentiation of various alane (AlH₃) polymorphs and other aluminium hydride species.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present. For aluminium hydrides, the Al-H stretching and bending modes are of primary interest.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

A common method for studying highly reactive or unstable species like monomeric AlH₃ and its oligomers is matrix isolation spectroscopy.

-

Sample Preparation: Aluminium atoms are generated by laser ablation of a solid aluminium target.[1][2]

-

Co-deposition: The ablated aluminium atoms are co-deposited with a large excess of a noble gas (e.g., argon) or hydrogen onto a cryogenic substrate (typically cooled to around 3.5 K).[1][2]

-

Spectrum Acquisition: An infrared spectrum of the solid matrix is recorded. The inert matrix isolates individual molecules, allowing for the observation of their vibrational spectra with minimal intermolecular interactions.

-

Annealing and Photolysis: The matrix can be gently warmed (annealed) to allow for diffusion and reaction of trapped species, or irradiated with UV light (photolysis) to induce photochemical reactions.[1][2] These steps can lead to the formation of larger clusters like Al₂H₆, which can then be characterized.[1][3]

Quantitative Data: Infrared Absorption Frequencies

| Compound/Polymorph | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| AlH | Al-H Stretch | 1598.7 | [2] |

| AlH₃ (monomer) | Al-H Stretch | - | [1][2] |

| Al₂H₄ | - | - | [1][2] |

| Al₂H₆ (dibridged) | Terminal Al-H₂ Stretch | - | [1] |

| Bridge Al-H-Al Stretch | - | [1] | |

| AlH₂ Bending | - | [1] | |

| (AlH₃)n (solid) | Broad Absorption | 1720 ± 20 | [1][2] |

| Broad Absorption | 720 ± 20 | [1][2] | |

| HAlOH⁺(H₂O)n-1 (n=9-14) | Al-H Stretch (5-coordinate Al) | 1940 | [4] |

| Al-H Stretch (6-coordinate Al) | 1850 | [4] | |

| γ-AlH₃ | Al-H Stretch | 1675 (broad band) | [5] |

| AlH₃@UiO-67bpy | Al-H Stretch | ~1650 (broad) | [6] |

| Alane-amine adducts | Al-H Stretch | 1777 | [7] |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can be used to analyze bulk samples, including different solid-state polymorphs of alane.

Experimental Protocol: Operando Raman Spectroscopy

Operando Raman spectroscopy allows for the real-time analysis of a sample under reaction conditions. This has been applied to study the role of aluminium hydrides in corrosion processes.[8][9]

-

Sample Setup: The aluminium sample, often with a coating to simulate realistic conditions, is placed under a Raman microscope.[8][9]

-

Initiation of Reaction: The corrosion process is initiated, for example, by introducing an electrolyte.

-

Data Acquisition: Raman spectra are continuously collected from specific regions of interest (e.g., the corrosion front) as the reaction proceeds.[8][9] This provides dynamic information about the formation and transformation of different chemical species.

Quantitative Data: Raman Shift Frequencies

| Polymorph | Raman Shift (cm⁻¹) | Reference |

| α-AlH₃ | 510, 720, 671, 874, 1724 | [10][11] |

| β-AlH₃ | 503, 1440, 1860 | [10] |

| γ-AlH₃ | 251, 1055, 1485, 1045, 1495 | [8][9][10][11] |

| γ-AlH₃ (additional weak) | 288, 423, 546, 814, 887, 910, 950, 1298, 1841 | [11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For aluminium hydrides, both ¹H and ²⁷Al NMR are employed to distinguish between different phases and to identify impurities or decomposition products.[6][12][13][14]

Experimental Protocol: Solid-State Magic Angle Spinning (MAS) NMR

-

Sample Preparation: The solid aluminium hydride sample is packed into an NMR rotor in an inert atmosphere to prevent degradation.[14]

-

Data Acquisition: The rotor is spun at a high frequency (Magic Angle Spinning) to average out anisotropic interactions and obtain higher resolution spectra.[12][14]

-

Spectral Referencing: Chemical shifts are referenced to an external standard, such as a 1.0 M aqueous solution of aluminium nitrate (B79036) for ²⁷Al NMR.[14]

Quantitative Data: NMR Chemical Shifts

| Nucleus | Sample/Phase | Chemical Shift (ppm) | Reference |

| ¹H | Dow α-AlH₃ (molecular H₂) | ~4.4 | [12] |

| Dow α-AlH₃ (residual organics) | ~1.5 | [12] | |

| ²⁷Al | α-AlH₃ | ~0 | [13] |

| ²⁷Al | AlH₃@UiO-67bpy | 13, 37, 66 | [6] |

| ²⁷Al | Al₂O₃ in AlH₃@UiO-67bpy | 56 | [6] |

| ²⁷Al | NaAlH₄ | 97.2 | [14] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a sample. In the context of aluminium hydrides, it is invaluable for identifying novel cluster species.

Experimental Protocol: Laser Vaporization-Flow Tube Reactor Mass Spectrometry

-

Ion Generation: A plasma containing aluminium and hydrogen atoms is generated, often by laser vaporization of an aluminium target in the presence of hydrogen gas.[15][16]

-

Reaction and Cooling: The plasma expands and reacts in a flow tube, allowing for the formation of various aluminium hydride clusters.[15][16]

-

Mass Analysis: The resulting cluster ions are extracted and analyzed by a mass spectrometer to determine their mass distribution.[15][16][17]

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy measures the kinetic energy of electrons ejected from a sample upon irradiation with high-energy photons. This technique provides information about the electronic structure and electron affinities of molecules.

Experimental Protocol: Anion Photoelectron Spectroscopy

-

Anion Generation: A beam of aluminium hydride cluster anions is produced, typically using a laser vaporization source.[18][19]

-

Mass Selection: The anions of a specific mass-to-charge ratio are selected.[18]

-

Photodetachment: The selected anions are irradiated with a fixed-frequency laser, causing photodetachment of an electron.[18]

-

Electron Energy Analysis: The kinetic energies of the photodetached electrons are measured to determine the vertical detachment energies and estimate the electron affinities of the neutral counterparts.[19]

Quantitative Data: Electron Affinities (EA) and Vertical Detachment Energies (VDE)

| Anion | EA (eV) | VDE (eV) | Reference |

| AlH₂⁻ | - | - | [18] |

| AlH₃⁻ | - | - | [18] |

| Al₂H₆⁻ | - | - | [18] |

| Al₃H₉⁻ | - | - | [18] |

| Al₄H₁₂⁻ | - | - | [18] |

Visualizations

Caption: General workflow for the spectroscopic analysis of aluminium hydride compounds.

Caption: Experimental workflow for Matrix Isolation Infrared Spectroscopy.

References

- 1. Infrared spectra of aluminum hydrides in solid hydrogen: Al2H4 and Al2H6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The infrared spectrum of Al(2)H(6) in solid hydrogen - ProQuest [proquest.com]

- 4. Getting Ready for the Hydrogen Evolution Reaction: The Infrared Spectrum of Hydrated Aluminum Hydride–Hydroxide HAlOH+(H2O)n−1, n=9–14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role of aluminium hydrides in localised corrosion of aluminium revealed by operando Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Role of aluminium hydrides in localised corrosion of aluminium revealed by operando Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. arxiv.org [arxiv.org]

- 15. scholarworks.utep.edu [scholarworks.utep.edu]

- 16. pages.jh.edu [pages.jh.edu]

- 17. researchgate.net [researchgate.net]

- 18. pages.jh.edu [pages.jh.edu]

- 19. Photoelectron spectroscopy of the aluminum hydride anions: AlH2(-), AlH3(-), Al2H6(-), Al3H9(-), and Al4H12(-) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity of Aluminum Hydride Phases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum hydride (AlH₃), also known as alane, is a compound with a high hydrogen density (10.1 wt%) and a volumetric hydrogen capacity of 0.148 g/mL, making it a material of significant interest for hydrogen storage and as an energetic material.[1] Alane exists in at least seven different polymorphic crystal structures: α, α', β, γ, δ, ε, and ζ.[1][2] The reactivity and thermal stability of these phases differ, which is a critical consideration for their practical applications. This technical guide provides an in-depth analysis of the reactivity of the most well-characterized phases of aluminum hydride, focusing on their synthesis, thermal decomposition, and the experimental methodologies used for their characterization.

Phases of Aluminum Hydride and their Reactivity

The α-phase of aluminum hydride is the most thermally stable polymorph.[1][3] The less stable phases, such as β and γ-AlH₃, tend to undergo an exothermic transformation to the α-phase upon heating before decomposing into aluminum and hydrogen.[2][3][4] However, direct decomposition of the less stable phases can also occur, particularly at lower temperatures.[5][6]

Quantitative Reactivity Data

The following tables summarize the key quantitative data regarding the reactivity of the different phases of aluminum hydride.

| Phase | Decomposition Temperature (°C) | Enthalpy of Formation (ΔHf°) (kJ/mol) | Activation Energy (Ea) (kJ/mol) |

| α-AlH₃ | ~150-170[7][8] | -11.4[1][9] | 102 - 157[9][10] |

| α'-AlH₃ | 120-200 | -2.5[1] | Data not available |

| β-AlH₃ | Transforms to α-phase at ~100[3][11] | -9.5 to -9.9[1] | Data not available |

| γ-AlH₃ | Transforms to α-phase at ~100-140[3][7] | -9.5 to -9.9[1] | 86.3 - 92[10] |

| δ, ε, ζ-AlH₃ | Data not available | Data not available | Data not available |

| Phase Transition | Transition Temperature (°C) | Enthalpy of Transition (ΔHtrans) (kJ/mol) |

| β-AlH₃ → α-AlH₃ | ~100[3][11] | -1.5[4][11] |

| γ-AlH₃ → α-AlH₃ | ~100-140[3][7] | -2.8 to -3.0[4][7] |

| α'-AlH₃ → α-AlH₃ | Data not available | -1.6[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of aluminum hydride phases are crucial for reproducible research. The following sections outline the key experimental protocols.

Synthesis of Aluminum Hydride Phases

The most common method for synthesizing various phases of AlH₃ is the wet chemical method, which involves the reaction of a lithium aluminum hydride (LiAlH₄) solution with aluminum chloride (AlCl₃) in an ether solvent. The specific polymorph obtained is highly dependent on the reaction conditions.[1][12]

This protocol is adapted from the Schlesinger reaction.[13]

-

Reaction Setup: In an inert argon atmosphere, transfer aluminum chloride (AlCl₃) and lithium borohydride (B1222165) (LiBH₄) to a reaction flask cooled to below 0 °C, containing diethyl ether as the solvent.

-